1-Hydroxy-4-methyl-piperidine
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Overview
Description
1-Hydroxy-4-methyl-piperidine is an organic compound belonging to the piperidine family Piperidines are six-membered heterocyclic amines containing one nitrogen atom and five carbon atoms The presence of a hydroxyl group at the fourth position and a methyl group at the first position makes this compound a unique derivative of piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methyl-piperidine can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives. For instance, the reduction of 4-methylpyridine using hydrogen gas in the presence of a catalyst such as palladium or rhodium can yield this compound . Another method involves the cyclization of amino alcohols, where the hydroxyl group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-methyl-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding 4-methylpiperidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium or rhodium) is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.
Major Products:
Oxidation: 4-Methylpiperidinone or 4-methylpiperidine-4-carboxaldehyde.
Reduction: 4-Methylpiperidine.
Substitution: Various substituted piperidines depending on the reagent used.
Scientific Research Applications
1-Hydroxy-4-methyl-piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-methyl-piperidine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also act as a nucleophile in biochemical reactions, participating in the formation or cleavage of chemical bonds .
Comparison with Similar Compounds
4-Hydroxypiperidine: Similar structure but lacks the methyl group at the first position.
4-Methylpiperidine: Lacks the hydroxyl group at the fourth position.
N-Methyl-4-piperidinol: Similar structure but with a different substitution pattern.
Uniqueness: 1-Hydroxy-4-methyl-piperidine is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
1-hydroxy-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6-2-4-7(8)5-3-6/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAGVQIGRQBXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20413118 |
Source
|
Record name | 1-hydroxy-4-methyl-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20413118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42164-95-4 |
Source
|
Record name | 1-hydroxy-4-methyl-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20413118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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